Usvp-E142
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Usvp-E142 involves multiple steps, starting from the appropriate precursor molecules. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of the oxime group and subsequent hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis followed by purification steps such as crystallization and recrystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: Usvp-E142 primarily undergoes substitution reactions due to the presence of the oxime group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxime derivatives .
Scientific Research Applications
Usvp-E142 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of oxime derivatives.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of Usvp-E142 involves its interaction with specific molecular targets in the body. It is believed to exert its anti-analgesic effects by modulating the activity of certain neurotransmitters and receptors involved in pain perception. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Anidoxime: Another oxime derivative with similar anti-analgesic properties.
Hydroxylamine Hydrochloride: Shares structural similarities but has different pharmacological effects.
Oxime Ethers: A class of compounds with varying biological activities.
Uniqueness of Usvp-E142: this compound stands out due to its high oral bioavailability and potent anti-analgesic activity. Unlike some similar compounds, it has shown minimal side effects in preliminary studies, making it a promising candidate for further development in pain management .
Properties
CAS No. |
31729-11-0 |
---|---|
Molecular Formula |
C21H28ClN3O3 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H27N3O3.ClH/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18;/h6-14H,4-5,15-16H2,1-3H3,(H,22,25);1H/b23-20+; |
InChI Key |
BXYLCIMGDIDYPP-NMSJBYGBSA-N |
Isomeric SMILES |
CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2.Cl |
SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl |
Related CAS |
34297-34-2 (Parent) |
Synonyms |
4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |
Origin of Product |
United States |
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